Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester

Beschreibung

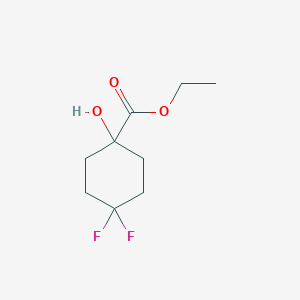

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester (CAS: Not explicitly provided in evidence) is a fluorinated cyclohexane derivative with a carboxylic acid esterified at position 1, a hydroxyl group at position 1, and two fluorine atoms at position 4. The compound’s structure combines hydrophobicity from the cyclohexane ring, polarity from the ester and hydroxyl groups, and enhanced stability due to fluorine substituents. While the hydroxyl group is specified in the query, the provided evidence primarily references Ethyl 4,4-difluorocyclohexanecarboxylate (synonyms include Cyclohexanecarboxylic acid, 4,4-difluoro-, ethyl ester), which lacks explicit mention of the hydroxyl group .

Key properties of the closely related Ethyl 4,4-difluorocyclohexanecarboxylate include:

Eigenschaften

IUPAC Name |

ethyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O3/c1-2-14-7(12)8(13)3-5-9(10,11)6-4-8/h13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJXQOKTHGXQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester typically involves the esterification of 4,4-difluorocyclohexanecarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process . The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 4,4-difluorocyclohexanone.

Reduction: 4,4-difluorocyclohexanol.

Substitution: 4-iodo-4-fluorocyclohexanecarboxylic acid ethyl ester.

Wissenschaftliche Forschungsanwendungen

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The hydroxyl group can form hydrogen bonds, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities, differing in substituents, ester groups, or functional moieties:

Key Comparisons

Fluorine Substitution: The 4,4-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogues like ethyl cyclohexanecarboxylate . Fluorinated esters exhibit enhanced resistance to enzymatic degradation, making them valuable in agrochemicals or pharmaceuticals .

Ester Group Variations: Methyl 4,4-difluorocyclohexanecarboxylate has lower molecular weight and higher volatility than the ethyl variant, influencing its suitability for gas-phase applications. Di-esters like diisononyl 1,2-cyclohexanedicarboxylate are bulkier, with applications in polymer plasticization rather than bioactive roles.

Functional Group Impact: The 2-oxo group in ethyl 2-oxo-cyclohexanecarboxylate introduces a reactive ketone, enabling participation in condensation reactions absent in fluorine-substituted analogues .

Thermodynamic Properties :

- Ethyl 2-oxo-cyclohexanecarboxylate has a boiling point of 379.20 K under low pressure (1.50 kPa), whereas fluorinated esters likely exhibit higher boiling points due to increased polarity .

Biologische Aktivität

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester (CAS No. 1393824-30-0) is a compound with potential biological activities due to its structural characteristics. This article examines the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 208.21 g/mol

- Synonyms : Ethyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate

Biological Activity Overview

The biological activity of cyclohexanecarboxylic acid derivatives has been studied in various contexts, particularly in relation to their potential therapeutic effects and toxicological profiles.

Pharmacological Properties

- Anti-inflammatory Effects : Some studies suggest that cyclohexanecarboxylic acid derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Research indicates that certain derivatives may possess antimicrobial properties, making them candidates for further exploration in treating bacterial infections.

- Cytotoxicity : The cytotoxic effects of cyclohexanecarboxylic acid derivatives have been evaluated in cancer cell lines, showing varying degrees of effectiveness depending on the specific structure and substituents present.

Toxicological Data

The toxicological profile of this compound has not been extensively documented. However, available safety data sheets indicate potential irritative effects upon inhalation or skin contact:

| Exposure Route | Potential Effects |

|---|---|

| Inhalation | Respiratory irritation |

| Skin Contact | Irritation; wash off with soap |

| Eye Contact | Irritation; rinse thoroughly |

| Ingestion | May cause gastrointestinal distress |

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of cyclohexanecarboxylic acid derivatives in a murine model of inflammation. Results indicated significant reductions in inflammatory markers when treated with specific derivatives compared to control groups.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal evaluated the antimicrobial activity of various cyclohexanecarboxylic acid esters against common pathogens. The study found that certain compounds exhibited notable inhibition zones in agar diffusion assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.